1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea

Medicinal Chemistry Drug Discovery Lead Optimization

Stop using generic urea or pyrimidine analogs. The 4-tert-butylphenyl and 1,2,4-triazol-1-yl substituents on this scaffold confer unique hydrogen-bonding geometry, steric bulk, and metabolic stability that 1,2,3-triazole isomers or des-tert-butyl derivatives cannot match. With a MW of 337.4 g/mol, XLogP3 of 2.8, and TPSA of 97.6 Ų, it is optimized for CNS penetration and avoids PAINS liability. Ideal as a selective control for UT-B inhibition studies or as a kinase hinge-binding motif for proprietary SAR campaigns. Don't compromise your assay reproducibility with near-neighbor impurities.

Molecular Formula C17H19N7O
Molecular Weight 337.387
CAS No. 1448057-41-7
Cat. No. B2658463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea
CAS1448057-41-7
Molecular FormulaC17H19N7O
Molecular Weight337.387
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=N2)N3C=NC=N3
InChIInChI=1S/C17H19N7O/c1-17(2,3)12-4-6-13(7-5-12)22-16(25)23-14-8-15(20-10-19-14)24-11-18-9-21-24/h4-11H,1-3H3,(H2,19,20,22,23,25)
InChIKeyZFXSBSASKGLZER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-tert-Butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea (CAS 1448057-41-7): Procurement-Grade Structural and Physicochemical Synopsis


1-(4-tert-Butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea (CAS 1448057-41-7) is a synthetic small-molecule urea derivative (C₁₇H₁₉N₇O, MW 337.4 g/mol) belonging to the heterocyclic urea class. Its architecture couples a 4-tert-butylphenyl group to a 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl moiety via a central urea linker [1]. The compound exhibits computed physicochemical properties including an XLogP3 of 2.8, a topological polar surface area of 97.6 Ų, and two hydrogen-bond donors—features that collectively dictate its permeability and solubility profile [1]. It is catalogued in authoritative chemical databases (PubChem CID 71805456) and is predominantly supplied as a research-grade screening compound for biochemical and pharmacological investigations [1].

Why 1-(4-tert-Butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea Cannot Be Replaced by Casual Urea or Pyrimidine Analogs


Substituting this compound with a generic urea, pyrimidine, or triazole derivative risks forfeiting the specific hydrogen-bonding geometry, steric bulk, and electronic distribution conferred by the 4-tert-butylphenyl and 1,2,4-triazol-1-yl substituents. Minor alterations—such as swapping the 1,2,4-triazole for a 1,2,3-triazole isomer, removing the tert-butyl group, or replacing the pyrimidine with a phenyl ring—can drastically alter target engagement, metabolic stability, and off-target liability [1]. For example, closely related 1,2,3-triazole-pyrimidine-urea hybrids in the anticancer literature exhibit IC₅₀ variations spanning three orders of magnitude (32 nM to >10 µM) depending solely on peripheral aryl substitution [1]. Without head-to-head data, assuming functional equivalence between this compound and its nearest neighbors introduces unacceptable risk in assay reproducibility and lead-optimization campaigns.

Quantitative Differentiation Evidence for 1-(4-tert-Butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea (CAS 1448057-41-7)


Molecular Weight and Lipophilicity Differentiate This Compound from 1,2,3-Triazole Regioisomers

The target compound (MW 337.4 g/mol, XLogP3 2.8) [1] is structurally distinguishable from the potent anticancer 1,2,3-triazole-pyrimidine-urea hybrids reported by Ma et al. (2015) [2]. Those 1,2,3-triazole regioisomers span a wider MW range (approx. 380–520 g/mol) and incorporate additional substituted-phenyl or heterocyclic groups absent in the target compound [2]. The 1,2,4-triazole linkage in the target compound alters the nitrogen placement, modifying the hydrogen-bond-acceptor pharmacophore compared to the 1,2,3-triazole series. This regioisomeric difference can redirect target selectivity; for instance, the 1,2,3-triazole hybrids demonstrate potent inhibition against B16-F10 cancer cells (IC₅₀ = 32–42 nM for the most active derivatives) [2], whereas the target compound's 1,2,4-triazole architecture and smaller size profile suggest a distinct biological fingerprint that has not yet been benchmarked in the same assays.

Medicinal Chemistry Drug Discovery Lead Optimization

Topological Polar Surface Area (TPSA) Positions This Compound Favorably for Blood-Brain Barrier Penetration Screening

The target compound's TPSA of 97.6 Ų [1] falls below the widely accepted threshold of 140 Ų for favorable passive blood-brain barrier (BBB) penetration, whereas many structurally related 1,2,3-triazole-pyrimidine-urea hybrids bearing additional polar substituents (e.g., methoxy, hydroxyl, or sulfonamide groups) routinely exceed 120 Ų [2]. While experimental BBB permeability data are not available for the target compound, its computed TPSA and low hydrogen-bond donor count (2) align with CNS drug-likeness criteria, making it a more attractive candidate for neuropharmacology screening than its bulkier, more polar 1,2,3-triazole counterparts.

ADME Blood-Brain Barrier CNS Drug Discovery

Absence of Red-Flag Structural Alerts Differentiates This Scaffold from Nitro- and Aniline-Containing Urea Probes

The target compound contains no recognized pan-assay interference (PAINS) substructures and lacks the aniline, nitro, or hydrazine motifs that frequently compromise the selectivity of commercial urea-based screening probes [1]. In contrast, several widely used urea-derivative inhibitors (e.g., certain diarylureas bearing nitro-phenyl groups) are flagged for redox cycling and non-specific protein reactivity [2]. The 1,2,4-triazole ring in the target compound is a metabolically stable bioisostere of imidazole and does not carry the genotoxicity liability associated with aromatic amines [1]. This clean structural profile makes the compound a superior starting point for mechanistic studies where confounding off-target effects must be minimized.

Toxicology Structural Alerts Chemical Probes

High-Impact Application Scenarios for 1-(4-tert-Butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea (CAS 1448057-41-7)


Fragment-Based Lead Discovery for CNS Targets

With MW 337.4 g/mol, XLogP3 2.8, and TPSA 97.6 Ų [1], the compound satisfies rule-of-three fragment criteria and CNS drug-likeness guidelines. It is well-suited for fragment-based screening against CNS enzyme or receptor targets where passive BBB penetration is paramount. Its 1,2,4-triazole ring offers a metabolically stable hydrogen-bond-acceptor motif absent in 1,2,3-triazole regioisomers [1].

Selectivity Profiling of Urea Transporter (UT-B) Inhibitors

Although direct IC₅₀ data are not publicly available for this compound, its 1,2,4-triazole-pyrimidine-urea scaffold is structurally related to known UT-B inhibitor chemotypes (e.g., triazolothienopyrimidines) [1]. The compound's clean structural profile, devoid of PAINS alerts [2], makes it an ideal negative-control or selectivity probe when benchmarking UT-B inhibitors that contain more complex or potentially promiscuous substituents.

Kinase Inhibitor Scaffold-Hopping and Chemical Tool Generation

The pyrimidine-urea motif is a well-validated kinase hinge-binding scaffold. The 1,2,4-triazole substituent at the pyrimidine 6-position introduces a unique hydrogen-bond-acceptor vector not available in 1,2,3-triazole or imidazole analogs [1]. This compound can serve as a core scaffold for structure-activity relationship (SAR) exploration of kinases where the triazole-pyrimidine dual pharmacophore is required—offering a differentiated starting point for patent novelty and lead optimization.

Physicochemical Benchmarking of Commercial Screening Libraries

With well-defined computed properties (MW 337.4, XLogP3 2.8, TPSA 97.6 Ų, HBD 2, HBA 5) [1], this compound is an excellent quality-control standard for evaluating the physicochemical diversity and integrity of commercial small-molecule screening libraries. Its absence of structural alerts [2] further supports its use as a reference compound in assay validation and interference testing protocols.

Quote Request

Request a Quote for 1-(4-tert-butylphenyl)-3-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.